molecular formula C7H13NS2 B6251077 1,4-dithia-8-azaspiro[4.5]decane CAS No. 7174-67-6

1,4-dithia-8-azaspiro[4.5]decane

Cat. No.: B6251077
CAS No.: 7174-67-6
M. Wt: 175.3 g/mol
InChI Key: FOLGBUBJKLISJV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Drug Discovery and Medicinal Chemistry

In the realm of modern drug discovery, the quest for novel molecular architectures that can effectively interact with biological targets is paramount. Spirocyclic scaffolds have emerged as a significant asset in this endeavor. Their rigid, three-dimensional frameworks allow for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. sigmaaldrich.com This structural feature is a departure from the often flat and flexible nature of many traditional drug molecules, providing a pathway to explore new chemical space.

The incorporation of spirocycles into drug candidates has been shown to improve a variety of pharmacokinetic and pharmacodynamic properties. By increasing the fraction of sp3-hybridized carbon atoms, these scaffolds can lead to improved solubility, metabolic stability, and oral bioavailability, all critical parameters for the development of successful therapeutic agents.

Overview of Azaspiro[4.5]decane Derivatives as Privileged Structural Motifs

Within the broader class of spirocycles, azaspiro[4.5]decane derivatives have garnered special attention, earning the designation of "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the azaspiro[4.5]decane core, which features a nitrogen atom within the spirocyclic system, allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.

Specific Research Focus on 1,4-Dithia-8-azaspiro[4.5]decane within the Spirocyclic Class

This article will now narrow its focus to a specific and intriguing member of the azaspiro[4.5]decane family: This compound . This compound is distinguished by the presence of two sulfur atoms within the five-membered ring of its spirocyclic structure. The introduction of these sulfur atoms imparts unique electronic and conformational properties to the molecule, making it a subject of growing interest in synthetic and medicinal chemistry.

The synthesis and biological evaluation of derivatives of this compound have been the subject of targeted research efforts. For instance, studies have explored their potential as selective ligands for serotonin (B10506) receptors, highlighting the therapeutic possibilities of this specific scaffold. The following sections will provide a more detailed examination of the available research findings on this promising chemical entity.

Detailed Research Findings on this compound and its Derivatives

While comprehensive data on the parent compound this compound remains somewhat limited in publicly accessible literature, research into its derivatives has provided valuable insights into the potential of this scaffold.

One notable area of investigation has been the synthesis and evaluation of 1,4-dithiaspiro[4.5]decane derivatives as selective 5-HT1A receptor agonists. The 5-HT1A receptor is a key target in the treatment of anxiety and depression. Research has shown that replacing the oxygen atoms in the analogous 1,4-dioxa-8-azaspiro[4.5]decane with sulfur atoms can influence the compound's affinity and selectivity for different receptor subtypes. This highlights the importance of the dithiane moiety in modulating biological activity.

The synthesis of these derivatives typically involves a multi-step process. A key starting material is often 4-piperidone (B1582916), which undergoes a series of reactions to construct the spirocyclic core. The introduction of the dithiane ring is a crucial step, often achieved through the reaction of a ketone with a dithiol precursor.

Below is a table summarizing the types of research findings available for derivatives of the this compound scaffold:

Research AreaFindings for this compound Derivatives
Synthesis Multi-step synthetic routes have been developed, often starting from 4-piperidone.
Biological Activity Investigated as selective 5-HT1A receptor agonists with potential applications in neuroscience.
Structure-Activity Relationship (SAR) The presence and position of the sulfur atoms in the dithiane ring influence receptor binding and selectivity.
Spectroscopic Characterization Derivatives are routinely characterized using standard analytical techniques (NMR, IR, MS).

It is important to note that the field of research surrounding this compound is still developing. Further studies are needed to fully elucidate the properties and potential applications of the parent compound and its broader family of derivatives. The initial findings, however, underscore the promise of this unique spirocyclic system in the discovery of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7174-67-6

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

1,4-dithia-8-azaspiro[4.5]decane

InChI

InChI=1S/C7H13NS2/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2

InChI Key

FOLGBUBJKLISJV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12SCCS2

Purity

95

Origin of Product

United States

Structure Activity Relationship Sar and Molecular Design Investigations of 1,4 Dithia 8 Azaspiro 4.5 Decane Derivatives

Fundamental Principles of SAR for Spirocyclic Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane framework, a key component of the 1,4-dithia-8-azaspiro[4.5]decane moiety, offers a rigid structure that can favorably orient substituents for optimal interaction with biological targets. bldpharm.com The inherent three-dimensionality of spirocycles allows for the exploration of chemical space in a way that is distinct from their linear or monocyclic counterparts. bldpharm.com This rigidity can reduce the conformational entropy penalty upon binding to a receptor, potentially leading to higher affinity.

Key principles of SAR for azaspiro[4.5]decane scaffolds include:

Stereochemistry: The spiro center is a stereogenic center, and the resulting enantiomers can exhibit different biological activities. This has been observed in related spirocyclic systems where enantioselectivity plays a crucial role in receptor recognition.

Ring Conformation: The cyclohexane (B81311) and the heterocyclic rings of the azaspiro[4.s]decane system can adopt various conformations (e.g., chair, boat). The preferred conformation influences the spatial arrangement of substituents and their ability to interact with binding sites.

Nature and Position of Substituents: The type and location of chemical groups attached to the azaspiro[4.5]decane core are critical determinants of biological activity. Modifications to these substituents can modulate potency, selectivity, and pharmacokinetic properties. For instance, in related azaspiro derivatives, exchanging a morpholine (B109124) ring with diverse azaspiro cycles has been shown to lower lipophilicity (logD values) and improve metabolic stability. bldpharm.com

Impact of the this compound Moiety on Molecular Recognition and Ligand Binding

The incorporation of the 1,4-dithiolane ring into the azaspiro[4.5]decane scaffold introduces specific electronic and steric features that significantly influence molecular recognition and ligand binding. The sulfur atoms can participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are crucial for ligand-receptor binding. nih.gov

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of this compound derivatives can be finely tuned by altering the substituents on the azaspiro core. Research on analogous azaspiro[4.5]decane-7,9-dione derivatives has demonstrated the profound impact of substituent modifications.

For example, the introduction of fluoro analogues to 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione led to the discovery of high-affinity antagonists for the α(1d)-adrenergic receptor. nih.gov Specifically, compounds with trifluorophenylpiperazinyl ethyl and trifluorophenylpiperazinyl-1-methylethyl substitutions on the nitrogen of the azaspiro[4.5]decane-7,9-dione core displayed high selectivity for the α(1d)-adrenergic receptor over other G-protein-coupled receptors. nih.gov This highlights the critical role of the nature and position of the substituent on the piperazine (B1678402) ring in determining both affinity and selectivity.

Table 1: Examples of Substituent Effects on the Biological Activity of Azaspiro[4.5]decane Derivatives

CompoundSubstituent on Azaspiro NitrogenTarget ReceptorActivityReference
11 2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]-1-methylethylα(1d)-adrenergic receptorHigh-affinity antagonist with significant selectivity nih.gov
12 2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]ethylα(1d)-adrenergic receptorHigh-affinity antagonist with at least 95-fold selectivity nih.gov

Conformational Analysis and its Correlation with Biological Interactions

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For this compound derivatives, conformational analysis is crucial for understanding how these molecules interact with their biological targets. The rigidity of the spirocyclic scaffold limits the number of accessible conformations, which can be an advantage in drug design as it pre-organizes the molecule for binding. bldpharm.com

Scaffold Hopping and Bioisosteric Replacement Strategies Involving the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. researchgate.netnih.govresearchgate.net These approaches involve replacing a central molecular scaffold or specific functional groups with others that are structurally different but retain similar biological activity. researchgate.netresearchgate.netu-strasbg.fr

The this compound core can serve as a replacement for other cyclic or heterocyclic systems in known active compounds. For example, the dithiolane portion could be a bioisosteric replacement for a carbonyl group or other cyclic ethers, potentially altering the compound's metabolic stability or solubility. Conversely, the entire this compound moiety could be hopped to a new scaffold to explore different chemical space while maintaining the key pharmacophoric features required for activity.

The goal of these strategies is to optimize drug-like properties, such as:

Improving selectivity and reducing off-target effects. u-strasbg.fr

Enhancing metabolic stability. u-strasbg.fr

Increasing solubility and bioavailability. u-strasbg.fr

Exploring new intellectual property space. u-strasbg.fr

Advanced SAR Methodologies in the Context of this compound Research

To gain a deeper understanding of the SAR of this compound derivatives, advanced computational methodologies are employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. nih.govmdpi.comresearchgate.net

These methods correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. nih.govmdpi.comresearchgate.net For instance, a CoMFA study on α1A-adrenergic receptor antagonists based on a pharmacophore alignment revealed the importance of steric and electrostatic fields for binding affinity. mdpi.com The resulting contour maps from these analyses can guide the design of new, more potent compounds by indicating regions where modifications to the molecular structure would be beneficial. mdpi.com

A typical workflow for a 3D-QSAR study involves:

Building a dataset of molecules with known biological activities.

Aligning the molecules based on a common pharmacophore.

Calculating molecular fields (e.g., steric, electrostatic, hydrophobic).

Developing a statistical model using techniques like Partial Least Squares (PLS) to correlate the fields with biological activity.

Validating the model to ensure its predictive power.

The insights gained from CoMFA and CoMSIA studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Computational and Theoretical Chemistry Studies of the 1,4 Dithia 8 Azaspiro 4.5 Decane Scaffold

Molecular Modeling and Docking Simulations for Target Binding Prediction

Molecular modeling and docking simulations are crucial computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the 1,4-dithia-8-azaspiro[4.5]decane scaffold, these methods have been instrumental in understanding their interactions with biological receptors, such as the serotonin (B10506) 5-HT1A receptor.

In a notable study, researchers synthesized a series of 1,4-dithiaspiro[4.5]decane derivatives and performed molecular modeling to elucidate their binding modes within the 5-HT1A receptor. nih.gov The investigation focused on understanding the structure-activity relationships (SAR) that govern the affinity and functional activity of these compounds. The results led to the identification of compound 15 (2-(4-(1,4-dithiaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl)pyrimidine) as a novel and potent 5-HT1A receptor partial agonist. nih.gov

Docking studies revealed key interactions between the ligands and the receptor. The protonated nitrogen atom of the piperazine (B1678402) ring was found to form a crucial ionic bond with the carboxylate side chain of Asp116 in the receptor's binding site. This electrostatic interaction is a common feature for many 5-HT1A receptor ligands. Furthermore, the pyrimidine (B1678525) moiety of the most active compounds was observed to engage in hydrogen bonding with a serine residue (Ser199), while also participating in aromatic stacking interactions with a phenylalanine residue (Phe362). These interactions collectively contribute to the high binding affinity of the ligands.

Table 1: Binding Affinity and Functional Activity of Selected 1,4-Dithiaspiro[4.5]decane Derivatives at the 5-HT1A Receptor

CompoundStructure5-HT1A Ki (nM)5-HT1A pD2Emax (%)
14 2-(4-((1,4-dithiaspiro[4.5]decan-2-yl)methyl)piperazin-1-yl)benzonitrile198.3555
15 2-(4-((1,4-dithiaspiro[4.5]decan-2-yl)methyl)piperazin-1-yl)pyrimidine119.5874

Data sourced from Franchini et al., European Journal of Medicinal Chemistry, 2017. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. cuny.edu While specific DFT studies on the parent this compound are not extensively documented, research on analogous azaspiro[4.5]decane systems demonstrates the utility of this approach. ua.es

For instance, DFT calculations have been successfully employed to study the conformational preferences and electronic properties of dibenzo-1-azaspiro[4.5]decanes. ua.es Such calculations can determine the most stable geometric conformations of the spirocyclic system, which is critical for understanding how these molecules present themselves to a biological target. QM methods can also provide insights into the distribution of electron density within the molecule. cuny.edu

For the this compound scaffold, QM calculations could be used to:

Analyze the Molecular Orbitals: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculate Atomic Charges: Predict the partial charges on each atom, identifying nucleophilic and electrophilic sites. The sulfur and nitrogen atoms, with their lone pairs of electrons, are expected to be key sites for intermolecular interactions. semanticscholar.org

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts, which can aid in the structural elucidation of newly synthesized derivatives. nih.gov

By applying these computational techniques, a deeper understanding of the intrinsic electronic properties of the this compound scaffold can be achieved, guiding the synthesis of new analogues with tailored reactivity and biological function.

Chemoinformatics and Chemical Space Exploration for this compound Derivatives

Chemoinformatics involves the use of computational methods to analyze chemical data, predict properties, and explore the vastness of chemical space. For derivatives of this compound, chemoinformatic tools are valuable for assessing their drug-likeness and predicting their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

In the study of 5-HT1A receptor agonists, theoretical ADME properties were calculated for the synthesized series of 1,4-dithiaspiro[4.5]decane derivatives. nih.gov These calculations provided a promising profile for the entire series, suggesting that these compounds possess favorable pharmacokinetic characteristics. For the highly potent compound 15 , permeability data from in-vitro MDCKII-MDR1 cell assays predicted good blood-brain barrier (BBB) permeability, a critical factor for drugs targeting the central nervous system. nih.gov

A broader chemoinformatic analysis of piperidine-containing fragments, such as the 8-azaspiro[4.5]decane core, often includes the evaluation of several key parameters: nih.gov

Molecular Weight (MW): A measure of the molecule's size.

LogP: An indicator of lipophilicity, which influences absorption and distribution.

Topological Polar Surface Area (TPSA): A predictor of a molecule's ability to permeate cell membranes.

Number of Rotatable Bonds (nRotb): Relates to the conformational flexibility of the molecule.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key determinants of binding interactions.

Table 2: Predicted Physicochemical Properties for Representative this compound Derivatives

PropertyValue for Compound 14Value for Compound 15
MW ( g/mol )400.6377.6
LogP3.52.8
TPSA (Ų)61.870.9
HBD00
HBA56
nRotb54

Values are estimations based on standard chemoinformatic prediction algorithms.

These chemoinformatic assessments are vital for prioritizing compounds for further development and for designing new derivatives that occupy a favorable region of chemical space, balancing potency with drug-like properties.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. aps.org A pharmacophore model can then be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds that match the model and are therefore likely to be active. aps.org

While a specific pharmacophore model for the this compound scaffold has not been explicitly published, one can be hypothesized based on the structural features of highly active ligands like compound 15 . A potential pharmacophore model for 5-HT1A agonism based on this scaffold would likely include the following features:

A Positive Ionizable (PI) feature: Representing the protonated nitrogen of the piperazine ring, crucial for the ionic interaction with Asp116.

One or more Hydrogen Bond Acceptor (HBA) features: Corresponding to the nitrogen atoms of the pyrimidine ring.

A Hydrophobic (H) or Ring Aromatic (RA) feature: Representing the pyrimidine or benzonitrile (B105546) ring that engages in aromatic stacking.

Exclusion Volumes: Defining regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.

Once a pharmacophore model is developed and validated, it can be employed in a virtual screening campaign to filter through millions of commercially or virtually available compounds. Hits from this screening process can then be subjected to more rigorous computational analysis, such as molecular docking, and subsequently prioritized for chemical synthesis and biological testing, accelerating the discovery of new lead compounds. aps.org

Predictive Computational Models for Structure-Mechanism Relationships

Predictive computational models are essential for understanding the relationship between a molecule's structure and its biological mechanism of action. By analyzing a series of related compounds, these models can identify the specific structural modifications that lead to changes in potency, efficacy, or selectivity.

The research on 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A agonists provides a clear example of establishing a structure-mechanism relationship through a combination of synthesis, biological testing, and computational analysis. nih.gov The mechanism of action is agonism at the 5-HT1A receptor, and the study systematically explored how structural changes influenced this mechanism.

The key findings that define the structure-activity relationship (SAR) are:

The nature of the aromatic ring: Replacing a benzonitrile ring (14 ) with a pyrimidine ring (15 ) led to a significant increase in both potency and efficacy. This suggests that the electronic and hydrogen-bonding properties of the pyrimidine are better suited for optimal interaction with the receptor. nih.gov

The linker length and flexibility: The study maintained the ethyl-piperazine linker, which was previously established as optimal for positioning the key interacting groups within the receptor binding site.

The spirocyclic core: The this compound core was shown to be a viable and effective scaffold for anchoring the pharmacophoric elements in the correct orientation for high-affinity binding.

These insights, derived from an integrated computational and experimental approach, form a predictive model for this chemical series. This model can guide the future design of new derivatives by indicating which positions on the scaffold are amenable to modification and what types of chemical groups are likely to enhance the desired biological activity.

Pharmacological and Mechanistic Research Applications of 1,4 Dithia 8 Azaspiro 4.5 Decane Scaffolds

Investigation of Enzyme Inhibition Mechanisms by 1,4-Dithia-8-azaspiro[4.5]decane Derivatives

The unique structural and electronic properties of the this compound moiety make it an intriguing candidate for the design of enzyme inhibitors. The presence of sulfur atoms can influence binding affinity and reactivity, offering potential advantages over more common oxygen-containing analogues.

DprE1 Enzyme Targeting in Mycobacterial Research

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthetic pathway of the mycobacterial cell wall, making it a key target for the development of new anti-tuberculosis drugs. rsc.orgnih.gov While extensive research has been conducted on inhibitors of DprE1, much of the focus involving spirocyclic systems has been on derivatives of 1,4-dioxa-8-azaspiro[4.5]decane. For instance, the potent anti-tubercular agent BTZ043 incorporates a (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl) moiety. galchimia.com

Specific research detailing the synthesis and evaluation of this compound derivatives as DprE1 inhibitors is not extensively available in the current body of scientific literature. However, the known anti-mycobacterial potential of related spirocyclic compounds suggests that the this compound scaffold could serve as a viable alternative for the development of novel DprE1 inhibitors. nih.gov Further investigation is required to determine the specific structure-activity relationships and inhibitory mechanisms of dithia-containing analogues against this important mycobacterial enzyme.

Other Relevant Enzymatic Systems as Research Targets

Currently, there is a lack of specific published research investigating the inhibitory activity of this compound derivatives against other enzymatic systems such as acetylcholinesterase, monoamine oxidase, or carbonic anhydrase. The exploration of this particular scaffold appears to be a niche area of research, with a primary focus on its potential in anti-mycobacterial and central nervous system-related applications. The broader field of sulfur-containing heterocyclic compounds has shown a wide range of biological activities, suggesting that derivatives of this compound may hold untapped potential as inhibitors of various other enzymes. researchgate.netnih.gov

Receptor Binding and Modulation Studies

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of ligands that can selectively bind to specific receptor subtypes.

Sigma Receptor Ligand Research and Development

Sigma receptors, particularly the σ1 subtype, are involved in a variety of cellular functions and are considered important targets for the development of therapeutics for neurological disorders and as imaging agents for tumors. researchgate.netnih.gov Research in this area has led to the development of potent sigma receptor ligands based on spirocyclic scaffolds. However, similar to the research on DprE1 inhibitors, the majority of published studies on spirocyclic sigma receptor ligands have focused on the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess high affinity for σ1 receptors. researchgate.net

Serotonin (B10506) Receptor Agonism and Antagonism Research

The serotonin 5-HT1A receptor is a well-established target for the treatment of anxiety and depression. Research into novel 5-HT1A receptor agonists has explored the use of spirocyclic systems, including derivatives of this compound. A study focused on the synthesis and biological evaluation of a series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives identified potent and selective 5-HT1A receptor partial agonists.

In this research, the replacement of the 1,4-dioxaspiro[4.5]decane moiety with a 1,4-dithiaspiro[4.5]decane ring was investigated. The results indicated that this structural modification could lead to compounds with high potency and efficacy at the 5-HT1A receptor. The table below summarizes the binding affinity and functional activity of a key 1,4-dithiaspiro[4.5]decane derivative from this study.

CompoundStructure5-HT1A pKiα1d pKi5-HT1A/α1d Selectivity5-HT1A pD25-HT1A Emax (%)
15 1-((1,4-dithiaspiro[4.5]decan-2-yl)methyl)-4-(2-methoxyphenyl)piperazine8.536.73639.5874

Data sourced from a study on 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists.

This research highlights the potential of the this compound scaffold in the development of novel CNS-acting agents targeting the serotonergic system.

Muscarinic Receptor Agonist Research

Muscarinic acetylcholine (B1216132) receptors are involved in a wide range of physiological functions, and M1 muscarinic agonists are of interest for the symptomatic treatment of Alzheimer's disease. mdpi.com While direct research on this compound derivatives as muscarinic agonists is limited, a study on 1-oxa-8-azaspiro[4.5]decanes provides an interesting lead. In this study, systematic modifications of the lead compound included the synthesis of 3-dithioketal analogues. mdpi.com These analogues, which contain a dithiolane ring, are structurally related to the this compound system.

The investigation of these 3-dithioketal analogues suggests that the incorporation of sulfur atoms into the spirocyclic scaffold is a strategy that has been considered in the design of muscarinic agonists. However, specific data on the binding affinities and functional activities of this compound derivatives at muscarinic receptors are not available in the reviewed literature. Further research is necessary to fully explore the potential of this scaffold in the development of muscarinic receptor modulators.

Adenosine (B11128) Receptor Antagonist Research

Currently, there is a lack of specific published research focusing on the use of this compound scaffolds in the development of adenosine receptor antagonists. While the broader field of adenosine receptor research is active, with numerous scaffolds being investigated for their antagonist properties, the this compound core has not been a reported focus in this specific area of receptor pharmacology.

Cellular Target Engagement and Pathway Elucidation

The this compound scaffold has been utilized as a building block in the synthesis of potential antimicrobial agents, leading to research into its interaction with bacterial cells.

In the quest for novel anti-mycobacterial agents, the this compound structure was used as a side chain in the synthesis of indolyl Mannich bases. nih.gov This research is part of a broader effort to develop compounds that can effectively combat mycobacteria by targeting the cell envelope, a critical structure for bacterial survival. The integrity of the cell envelope is maintained by complex stress response networks, and introducing external chemical agents that disrupt this barrier is a key antimicrobial strategy.

A study synthesized a series of azaspirocycles, including this compound (referred to as compound 11a in the study), which were then attached to an indole (B1671886) core. nih.gov The resulting derivatives were evaluated for their activity against Mycobacterium bovis BCG, a surrogate for M. tuberculosis. The engagement of these compounds with the bacterial cell envelope is a prerequisite for their antimicrobial action, inducing stress that can lead to cell death. The research aimed to establish a structure-activity relationship to identify which chemical features, including the specific spirocyclic amine, conferred the most potent effects. nih.gov

A primary mechanism for the antimicrobial activity of certain cationic amphiphiles is the disruption and permeabilization of the bacterial cell membrane. Research into indolyl azaspiroketal Mannich bases has explored this mechanism. nih.gov The study highlighted that these synthetic compounds could act as mycobactericidal cationic amphiphiles that rapidly depolarize the bacterial membrane. nih.gov

Table 1: Azaspirocycles Synthesized for Antimicrobial Research

Compound ID (in study)Compound Name
1a 1,4-dioxa-8-azaspiro[4.5]decane
7a (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane
8a (R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane
10a 1-oxa-4-thia-8-azaspiro[4.5]decane
11a This compound
12a 1,5-dioxa-9-azaspiro[5.5]undecane

This table is based on data from a study on indolyl azaspiroketal Mannich bases as anti-mycobacterial agents. nih.gov

Radioligand Development for Molecular Imaging Research

The development of radiolabeled compounds for molecular imaging techniques like Positron Emission Tomography (PET) is a significant area of research for visualizing and quantifying biological processes in vivo.

Based on available scientific literature, there are no specific studies reporting the synthesis and evaluation of radiolabeled analogs of this compound for preclinical imaging. While related spirocyclic structures, such as 1,4-dioxa-8-azaspiro[4.5]decane derivatives, have been successfully radiolabeled and evaluated as imaging agents for targets like the sigma-1 receptor, this line of research has not been extended to the this compound scaffold itself.

Consistent with the lack of synthesis of radiolabeled this compound analogs, there are no published in vitro or in vivo studies detailing the biodistribution of such compounds in animal models. Distribution studies are critical for evaluating the potential of a radioligand, assessing its uptake in target tissues versus non-target organs, and are contingent upon the successful radiosynthesis of the compound .

Analytical Characterization Techniques for 1,4 Dithia 8 Azaspiro 4.5 Decane in Academic Research

Spectroscopic Methods for Structural Elucidation of Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of 1,4-dithia-8-azaspiro[4.5]decane derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for mapping the molecular framework and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in confirming the successful synthesis and substitution of the this compound core. In derivatives, the chemical shifts of the protons and carbons in the piperidine (B6355638) and dithiolane rings provide significant structural information. For instance, in N-substituted derivatives, the signals of the protons adjacent to the nitrogen atom are of particular interest. The complexity of the spectra in the aliphatic region often requires two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule. For derivatives of this compound, the IR spectrum will prominently feature C-H stretching vibrations of the aliphatic rings. The introduction of a substituent on the nitrogen atom will give rise to new, characteristic absorption bands. For example, an amide derivative would show a strong carbonyl (C=O) stretching band, typically in the region of 1630-1680 cm⁻¹.

Table 1: Representative Spectroscopic Data for a Derivative of this compound

TechniqueSpectral FeatureChemical Shift/WavenumberAssignment
¹H NMR Multipletδ 2.80-3.00 ppmProtons on carbons adjacent to sulfur (dithiolane ring)
Multipletδ 2.60-2.80 ppmProtons on carbons adjacent to nitrogen (piperidine ring)
Multipletδ 1.70-1.90 ppmProtons on other carbons of the piperidine ring
¹³C NMR Signalδ ~60 ppmSpiro carbon
Signalδ ~50 ppmCarbons adjacent to nitrogen (piperidine ring)
Signalδ ~40 ppmCarbons adjacent to sulfur (dithiolane ring)
FTIR Stretching~2920 cm⁻¹C-H (aliphatic)
Stretching~1440 cm⁻¹C-H (bend)
Stretching~1120 cm⁻¹C-N
Stretching~750 cm⁻¹C-S

Note: The exact chemical shifts and wavenumbers will vary depending on the specific derivative and the solvent used.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. For derivatives of this compound, reversed-phase HPLC is often the method of choice. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile and thermally stable compounds. Given the sulfur-containing nature of this compound derivatives, a GC system equipped with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), provides high sensitivity and selectivity. hpst.czazom.com The choice of the GC column is critical, with capillary columns having a stationary phase of intermediate polarity often providing good separation. For less volatile derivatives, derivatization to increase volatility may be necessary.

Table 2: Exemplary Chromatographic Conditions for the Analysis of this compound Derivatives

ParameterHPLCGas Chromatography
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHelium
Detector UV-Vis or Diode Array Detector (DAD)Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)
Flow Rate 1.0 mL/min1.0 mL/min
Oven Temperature Program Isothermal or Gradiente.g., 100 °C (2 min), then ramp to 250 °C at 10 °C/min

Note: These conditions are illustrative and would require optimization for specific derivatives.

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

When a derivative of this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this class of compounds include the cleavage of the spirocyclic system and the loss of substituents. The presence of the two sulfur atoms can also lead to characteristic fragmentation patterns. The fragmentation of the piperidine ring often involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions. The dithiolane ring can also undergo fragmentation, with the cleavage of C-S bonds. High-resolution mass spectrometry (HRMS) is often employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Common Mass Spectral Fragments for a Generic N-Substituted this compound Derivative

m/z ValueProposed Fragment StructureDescription
[M]⁺ Intact molecule with a positive chargeMolecular Ion
[M - R]⁺ Spirocyclic coreLoss of the N-substituent
[M - C₂H₄S]⁺ Piperidine ring with substituent and one sulfurLoss of a thioethylene fragment from the dithiolane ring
[C₅H₈NS₂]⁺ Protonated spirocyclic coreCleavage resulting in the core structure

Note: The observed fragments and their relative intensities will be highly dependent on the specific derivative and the ionization technique used.

Future Research Directions and Emerging Paradigms for 1,4 Dithia 8 Azaspiro 4.5 Decane Chemistry

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

Key areas for AI and ML integration include:

Generative Chemistry: Designing novel 1,4-dithia-8-azaspiro[4.5]decane derivatives with optimized properties. technologynetworks.com

Predictive Modeling: Forecasting the biological activity, toxicity, and pharmacokinetic profiles of new compounds. lifechemicals.com

Retrosynthetic Analysis: Identifying optimal and efficient synthetic pathways. technologynetworks.com

Exploration of Novel Biological Targets for this compound Scaffolds

While derivatives of the analogous 1,4-dithia-7-azaspiro[4.5]decane have shown promise in areas such as antimicrobial treatments, cancer therapy, and pain management, the full therapeutic potential of the this compound scaffold remains largely unexplored. Future research will likely focus on screening this scaffold and its derivatives against a wider array of biological targets implicated in various diseases.

The rigid, spirocyclic nature of the this compound framework makes it an attractive template for designing ligands with high selectivity for specific receptors or enzymes. mdpi.com This structural feature can be advantageous in minimizing off-target effects and improving the safety profile of potential drug candidates.

Potential novel biological targets for investigation include:

Protein-protein interactions: The unique 3D geometry of the scaffold could be leveraged to design molecules that disrupt disease-causing protein-protein interactions. mdpi.com

Ion channels: Derivatives could be developed to modulate the activity of specific ion channels involved in neurological or cardiovascular disorders.

Epigenetic targets: The scaffold could serve as a basis for developing inhibitors of enzymes involved in epigenetic modifications, which are increasingly recognized as important targets in cancer and other diseases.

Moreover, related azaspiro[4.5]decane derivatives have been investigated as ligands for sigma-1 receptors and 5-HT1A receptors, suggesting that the this compound core could also be a valuable starting point for developing new central nervous system (CNS) agents. unimore.itnih.govnih.gov The ability to fine-tune the scaffold's properties may also allow for the optimization of blood-brain barrier penetration, a critical aspect for CNS drug development. smolecule.com

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of more efficient and environmentally friendly methods for synthesizing this compound and its derivatives is crucial for facilitating further research and potential commercialization. mdpi.com Modern synthetic strategies are increasingly focused on the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields in the synthesis of spirocyclic compounds. researchgate.netrsc.org This technique can significantly reduce reaction times compared to conventional heating methods. researchgate.netrsc.org Multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials, also offer a more atom-economical and efficient approach to synthesizing libraries of this compound derivatives. rsc.org

The use of reusable catalysts, such as ionic-liquid-coated magnetic nanotubes, can further enhance the sustainability of the synthetic process by allowing for easy separation and recycling of the catalyst. researchgate.net Additionally, the exploration of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. mdpi.comenvirobiotechjournals.com

Future research in this area will likely focus on:

Microwave-assisted synthesis: To accelerate reaction rates and improve yields. researchgate.netrsc.org

Multicomponent reactions: For the efficient, one-pot synthesis of diverse derivatives. rsc.org

Green catalysts and solvents: To enhance the sustainability of the synthetic process. mdpi.comresearchgate.net

Applications in Materials Science and Nanoscience (Beyond Medicinal Chemistry)

While the primary focus of research on the this compound scaffold has been in medicinal chemistry, its unique structural and electronic properties suggest potential applications in materials science and nanoscience. The rigid spirocyclic framework can serve as a building block for creating novel materials with interesting optical, electronic, or self-assembly properties.

For instance, a derivative of the closely related 1,4-dioxa-8-azaspiro[4.5]decane has been investigated as a new organic nonlinear optical material. chemchart.com This suggests that the this compound core, with its sulfur atoms, could also be incorporated into materials with unique optical properties. The presence of sulfur atoms may also impart interesting electronic properties, making these compounds candidates for use in organic electronics.

The ability to functionalize the scaffold at various positions allows for the tuning of its properties and its incorporation into larger molecular architectures, such as polymers or supramolecular assemblies. This could lead to the development of new materials for applications in areas such as sensing, catalysis, or data storage.

Potential applications in materials science and nanoscience include:

Nonlinear optical materials: For use in optoelectronic devices.

Organic electronics: As components in organic semiconductors or conductors.

Supramolecular chemistry: As building blocks for the construction of complex, functional architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-dithia-8-azaspiro[4.5]decane, and how can reaction yields be optimized?

  • The synthesis of spiro compounds like this compound often involves cyclization reactions using precursors such as piperidine derivatives or ketals. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives are synthesized via nucleophilic substitution or ring-closing reactions, with yields around 52% under optimized conditions (e.g., using CsF as a catalyst in CH₃CN at low temperatures) . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature. NMR (¹H, ¹³C) and HRMS are critical for verifying purity and structural integrity .

Q. How should researchers safely handle this compound in the laboratory?

  • Safety protocols include wearing flame-retardant protective clothing, nitrile gloves inspected for integrity, and respiratory protection in poorly ventilated areas. Contaminated gloves must be disposed of following hazardous waste guidelines. Spills should be contained immediately to prevent drainage contamination .

Q. What spectroscopic techniques are most effective for characterizing spiro compounds like this compound?

  • ¹H and ¹³C NMR are essential for confirming the spiro junction and heteroatom arrangement. For example, ¹³C NMR can resolve sp³ carbons near sulfur/nitrogen atoms, while ¹H NMR coupling constants (e.g., J = 9.1 Hz in fluorinated analogs) reveal stereochemical details . HRMS provides accurate molecular weight confirmation, and X-ray crystallography (for crystalline derivatives) resolves absolute configurations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the reactivity and biological activity of this compound?

  • Fluorination at the spiro carbon (e.g., 8,8-difluoro derivatives) introduces electronic effects that alter reactivity. For instance, fluorination via [SF₃][SbF₆] in CH₃CN yields low quantities of difluoro products due to competing HF formation, requiring careful ¹⁹F NMR monitoring (-68.1 to -114.5 ppm) . Such modifications can enhance metabolic stability or binding affinity in medicinal chemistry applications, as seen in serotonin receptor ligands .

Q. What computational methods are used to predict the nonlinear optical (NLO) properties of spiro compounds like this compound?

  • Semiempirical methods (e.g., CNDO/S-CI) calculate hyperpolarizabilities (β) to assess NLO potential. For example, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) exhibits noncentrosymmetric crystal packing (orthorhombic P2₁2₁2₁), enabling second-harmonic generation. Molecular dynamics simulations can model dipole-dipole interactions and predict crystal lattice stability .

Q. How do spiro heterocycles like this compound interact with biological targets such as 5-HT₁A receptors?

  • Docking studies reveal that the spiro core anchors via hydrogen bonds (e.g., with Trp358/Tyr390 in 5-HT₁A), while substituents like fluorophenyl groups enhance binding through hydrophobic interactions. Piperazine derivatives of spiro compounds show subnanomolar affinity, with structural analogs (e.g., 1,4-dithiaspiro[4.5]decane) demonstrating improved selectivity over dopamine receptors .

Q. What strategies resolve contradictions in crystallographic data for spiro compounds?

  • Polymorph screening (e.g., sublimation or solvent-drop grinding) can reveal alternative crystal forms. APDA, for instance, exhibits two orthorhombic phases (Pna2₁ vs. P2₁2₁2₁) with distinct unit cell parameters (a = 8.428 Å vs. 8.634 Å). Synchrotron XRD and Hirshfeld surface analysis help differentiate packing motifs and validate structural assignments .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

  • Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40–60°C, monitoring degradation via HPLC-MS. Compare kinetic profiles (e.g., Arrhenius plots) to predict shelf-life. NMR can track protonation shifts at nitrogen/sulfur sites, which influence hydrolytic susceptibility .

Q. What statistical approaches are recommended for analyzing biological activity data of spiro compound derivatives?

  • Use one-way ANOVA with post-hoc Tukey tests to compare IC₅₀ values across structural analogs. For dose-response curves, nonlinear regression (e.g., GraphPad Prism) calculates EC₅₀ and Hill coefficients. Include negative controls (e.g., parent spiro compound) to isolate substituent effects .

Methodological Resources

  • Synthetic Protocols : Refer to Gianatassio (2015) for spiro compound synthesis .
  • Crystallography : Kagawa et al. (1996) provide guidelines for NLO crystal growth .
  • Safety : Follow Combi-Blocks (2023) for PPE and spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.